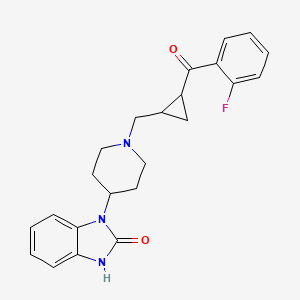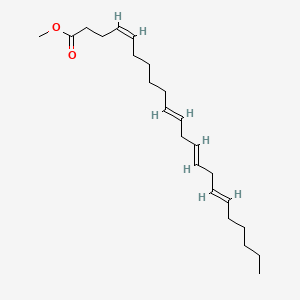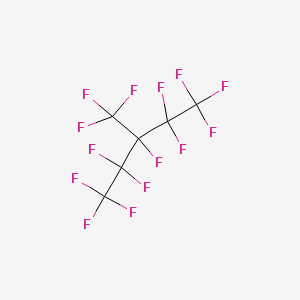![molecular formula C14H16F11NO4S B13410226 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate CAS No. 67906-40-5](/img/structure/B13410226.png)
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate is a specialized chemical compound known for its unique properties and applications. This compound is characterized by the presence of a methacrylate group, which is commonly used in polymer chemistry, and a sulfonyl group attached to a perfluorinated chain, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate typically involves a multi-step process. One common method includes the reaction of methacrylic acid with 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methacrylate group can participate in substitution reactions, particularly in polymerization processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and radical initiators for polymerization. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .
Major Products
The major products formed from these reactions include polymers when the methacrylate group undergoes polymerization, and various oxidized or reduced forms of the compound depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Investigated for its potential use in bio-compatible materials.
Medicine: Explored for use in drug delivery systems due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate involves its interaction with various molecular targets. The methacrylate group allows it to participate in polymerization reactions, forming long chains that can be used in various applications. The sulfonyl group can interact with other chemical groups, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other methacrylate derivatives and sulfonyl-containing compounds. Examples include:
- 4-[Methyl[(pentafluoropropyl)sulfonyl]amino]butyl methacrylate
- 4-[Methyl[(trifluoromethyl)sulfonyl]amino]butyl methacrylate
Uniqueness
What sets 4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate apart is the length of the perfluorinated chain, which imparts unique hydrophobic and oleophobic properties. This makes it particularly useful in applications requiring resistance to water and oils .
Propiedades
Número CAS |
67906-40-5 |
|---|---|
Fórmula molecular |
C14H16F11NO4S |
Peso molecular |
503.33 g/mol |
Nombre IUPAC |
4-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16F11NO4S/c1-8(2)9(27)30-7-5-4-6-26(3)31(28,29)14(24,25)12(19,20)10(15,16)11(17,18)13(21,22)23/h1,4-7H2,2-3H3 |
Clave InChI |
OSMPUFUJALYWAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


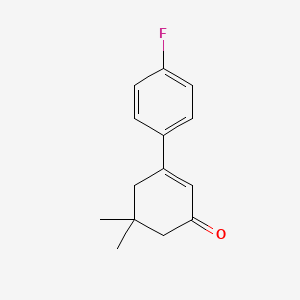

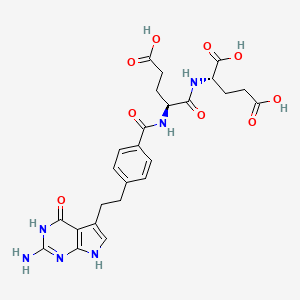


![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)

